molecular formula C15H20N4O B7527060 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea

3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea

Cat. No. B7527060
M. Wt: 272.35 g/mol
InChI Key: JIUMFWCLZJLVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as DPU-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized through a multi-step process.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes and signaling pathways that are involved in cancer and inflammation. 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation and immune response.
Biochemical and physiological effects:
Studies have shown that 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has a variety of biochemical and physiological effects. 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to reduce the production of inflammatory cytokines, which can lead to the reduction of inflammation. 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which makes it useful for studying intracellular signaling pathways. Additionally, 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has a well-defined chemical structure, which makes it easy to synthesize and purify. However, 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea also has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. One area of focus is the development of more potent and selective analogs of 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea that can be used for the treatment of cancer and inflammation. Another area of focus is the study of the pharmacokinetics and pharmacodynamics of 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in vivo, which can help to optimize its therapeutic potential. Additionally, the role of 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease needs to be further explored. Finally, the use of 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea involves a multi-step process that starts with the reaction of 3,5-dimethylphenyl isocyanate with methylamine to form 3,5-dimethylphenyl carbamate. The resulting carbamate is then reacted with 1-methyl-4-formylpyrazole to form the corresponding hydrazone, which is further reacted with methylamine to form 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. This synthesis method has been optimized to yield high purity and high yield of 3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11-5-12(2)7-14(6-11)17-15(20)18(3)9-13-8-16-19(4)10-13/h5-8,10H,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMFWCLZJLVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N(C)CC2=CN(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.